N'-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methyl]ethane-1,2-diamine
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Overview
Description
N'-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methyl]ethane-1,2-diamine is a derivative of BMS-202, a potent inhibitor of the interaction between programmed death-1 (PD-1) and programmed death-ligand 1 (PD-L1). This compound is primarily used in cancer research due to its ability to modulate immune responses by blocking the PD-1/PD-L1 pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methyl]ethane-1,2-diamine involves the deacetylation of BMS-202. The process typically includes the use of deacetylating agents under controlled conditions to remove the acetyl group from BMS-202 . Specific details on the reaction conditions, such as temperature, solvent, and time, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This involves scaling up the reaction while maintaining stringent control over reaction parameters to ensure consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions
N'-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N'-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methyl]ethane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PD-1/PD-L1 interaction and its inhibition.
Biology: Employed in cellular assays to investigate immune responses and cancer cell behavior.
Medicine: Explored for its potential therapeutic effects in cancer treatment by modulating immune checkpoints.
Industry: Utilized in the development of new cancer therapies and immunomodulatory drugs
Mechanism of Action
N'-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methyl]ethane-1,2-diamine exerts its effects by inhibiting the interaction between PD-1 and PD-L1. This blockade prevents PD-L1 from binding to PD-1 on T cells, thereby restoring T cell activity and enhancing the immune response against cancer cells. The molecular targets involved include PD-1 and PD-L1, and the pathways affected are primarily related to immune checkpoint regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N'-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methyl]ethane-1,2-diamine include other PD-1/PD-L1 inhibitors such as:
BMS-202: The parent compound from which this compound is derived.
CA-170: Another small-molecule inhibitor of the PD-1/PD-L1 interaction.
JQ1: A compound that targets the bromodomain and extra-terminal (BET) proteins but also affects PD-1/PD-L1 pathways
Uniqueness
This compound is unique due to its specific deacetylation, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound, BMS-202. This modification can potentially enhance its efficacy and reduce side effects in therapeutic applications .
Properties
IUPAC Name |
N'-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methyl]ethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-17-20(9-6-10-21(17)18-7-4-3-5-8-18)16-28-22-12-11-19(15-25-14-13-24)23(26-22)27-2/h3-12,25H,13-16,24H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGJGWNPAKJGGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=NC(=C(C=C3)CNCCN)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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